2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid 2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16257763
InChI: InChI=1S/C17H17NO4/c1-11-6-5-7-12(2)16(11)22-10-15(19)18-14-9-4-3-8-13(14)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21)
SMILES:
Molecular Formula: C17H17NO4
Molecular Weight: 299.32 g/mol

2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid

CAS No.:

Cat. No.: VC16257763

Molecular Formula: C17H17NO4

Molecular Weight: 299.32 g/mol

* For research use only. Not for human or veterinary use.

2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid -

Specification

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
IUPAC Name 2-[[2-(2,6-dimethylphenoxy)acetyl]amino]benzoic acid
Standard InChI InChI=1S/C17H17NO4/c1-11-6-5-7-12(2)16(11)22-10-15(19)18-14-9-4-3-8-13(14)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21)
Standard InChI Key QLFQYHOVEGHMAR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC=C2C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoic acid backbone substituted at the 2-position by an acetylamino group, which is further modified with a 2,6-dimethylphenoxy moiety. This arrangement introduces steric hindrance and electronic effects that influence its reactivity and interactions with biological targets. The IUPAC name, 2-[[2-(2,6-dimethylphenoxy)acetyl]amino]benzoic acid, reflects this hierarchy of substituents.

Key structural attributes include:

  • Benzoic acid core: Provides a carboxylic acid group (-COOH\text{-COOH}) at the 1-position, enabling hydrogen bonding and salt formation.

  • Acetylamino linker: Bridges the aromatic ring and the phenoxy group, contributing to conformational flexibility.

  • 2,6-Dimethylphenoxy group: Introduces lipophilicity and modulates electron density through methyl substituents at the 2- and 6-positions of the phenyl ring.

Physicochemical Characteristics

The compound’s properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic Acid

PropertyValue/Descriptor
Molecular FormulaC17H17NO4\text{C}_{17}\text{H}_{17}\text{NO}_{4}
Molecular Weight299.32 g/mol
SMILESCC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC=C2C(=O)O
InChI KeyQLFQYHOVEGHMAR-UHFFFAOYSA-N
SolubilityLikely polar aprotic solvents (e.g., DMSO)
Melting PointNot reported
LogP (Partition Coefficient)Estimated >3 (high lipophilicity)

Data derived from VulcanChem, the sole source providing explicit structural and formulaic details. The absence of melting point and solubility data in literature underscores the need for empirical characterization.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid involves multistep reactions, typically proceeding via:

  • Preparation of 2,6-Dimethylphenoxyacetyl Chloride:

    • 2,6-Dimethylphenol reacts with chloroacetyl chloride in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) to form 2,6-dimethylphenoxyacetyl chloride.

  • Acetylation of 2-Aminobenzoic Acid:

    • The acyl chloride intermediate undergoes nucleophilic acyl substitution with 2-aminobenzoic acid in anhydrous conditions (e.g., tetrahydrofuran or dichloromethane), yielding the target compound.

The reaction mechanism follows:

2-Aminobenzoic Acid+2,6-Dimethylphenoxyacetyl ChlorideBase2-[(2,6-Dimethylphenoxy)acetyl]aminobenzoic Acid+HCl\text{2-Aminobenzoic Acid} + \text{2,6-Dimethylphenoxyacetyl Chloride} \xrightarrow{\text{Base}} \text{2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic Acid} + \text{HCl}

Research Gaps and Future Directions

Unexplored Pharmacokinetics

  • Absorption/Distribution: The compound’s high lipophilicity (predicted LogP >3) implies good membrane permeability but potential accumulation in adipose tissues.

  • Metabolism: Esterase-mediated hydrolysis of the acetyl group may generate 2-aminobenzoic acid and 2,6-dimethylphenoxyacetic acid, both with unknown toxicological profiles.

Recommended Studies

  • In Vitro Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity using cell-based assays.

  • QSAR Modeling: Correlate structural features (e.g., methyl group positions) with bioactivity to guide analog design.

  • Crystallography: Determine the three-dimensional structure to identify binding motifs for target proteins.

Industrial and Research Applications

Pharmaceutical Development

  • Prodrug Potential: The carboxylic acid group could be esterified to improve oral bioavailability.

  • Combinatorial Chemistry: Serve as a scaffold for generating libraries of phenoxy-acetylated benzoic acid derivatives.

Analytical and Material Science Uses

  • Chromatographic Standards: Due to its unique structure, the compound may aid in method development for HPLC or mass spectrometry.

  • Ligand Design: Coordinate with transition metals to create catalysts or metal-organic frameworks.

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